molecular formula C8H11NO2 B149233 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-10-7

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No. B149233
M. Wt: 153.18 g/mol
InChI Key: MSKBXAFDTMWIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its unique chemical properties. Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. In

Scientific Research Applications

Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. Tropane derivatives have been shown to have significant effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.

Mechanism Of Action

The mechanism of action of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives involves the inhibition of neurotransmitter reuptake through the blockade of transporters such as the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Tropane derivatives have also been shown to have affinity for a variety of other receptors, including the sigma receptor and the muscarinic acetylcholine receptor.

Biochemical And Physiological Effects

Tropane derivatives have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release and uptake, enhance synaptic transmission, and alter the activity of ion channels. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.

Advantages And Limitations For Lab Experiments

Tropane derivatives have a number of advantages for use in lab experiments, including their ability to modulate neurotransmitter release and uptake, and their potential therapeutic applications. However, there are also limitations to their use, including their potential for toxicity and their limited availability.

Future Directions

There are a number of potential future directions for research on Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives, including the development of more potent and selective compounds, the exploration of their potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of their potential as tools for studying the central nervous system. Other potential future directions include the investigation of their potential as imaging agents for use in diagnostic and therapeutic applications.

Synthesis Methods

Tropane can be synthesized through a variety of methods, including the classical Robinson annulation reaction and the more modern Pictet-Spengler reaction. The Robinson annulation reaction involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. Both methods have been used successfully to synthesize Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, with the Pictet-Spengler reaction being the more efficient and practical method.

properties

CAS RN

131179-10-7

Product Name

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3

InChI Key

MSKBXAFDTMWIOC-UHFFFAOYSA-N

SMILES

COC(=O)N1C2CCC1C=C2

Canonical SMILES

COC(=O)N1C2CCC1C=C2

synonyms

7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,anti-(9CI)

Origin of Product

United States

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